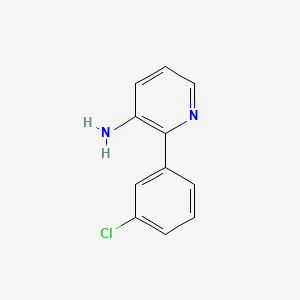

![molecular formula C10H12N2O4 B8788884 (1R,9S,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B8788884.png)

(1R,9S,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3’-Anhydrothymidine can be synthesized from thymidine through a one-step procedure involving the heating of thymidine with an excess of diphenyl sulphite in dimethylacetamide solution . This reaction yields 2,3’-Anhydrothymidine in approximately 65% yield . Another method involves a tandem Mitsunobu reaction, which transforms thymidine into its 2,3’-anhydro derivative in about 80% yield .

Industrial Production Methods: While specific industrial production methods for 2,3’-Anhydrothymidine are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of diphenyl sulphite and dimethylacetamide, as well as the Mitsunobu reaction, are feasible for large-scale synthesis with appropriate adjustments to reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3’-Anhydrothymidine undergoes various chemical reactions, including nucleophilic substitution and azidation .

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the use of nucleophiles such as lithium azide, which reacts with 2,3’-Anhydrothymidine to form 3’-azido-3’-deoxythymidine.

Major Products:

3’-Azido-3’-deoxythymidine (AZT): Formed from the reaction with lithium azide.

3’-S-acetyl-3’-thio-2’-deoxynucleosides: Produced by contacting 2,3’-Anhydrothymidine with thioacetic acid.

Applications De Recherche Scientifique

2,3’-Anhydrothymidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry:

Biology:

Medicine:

- Investigated for its potential antiviral and anticancer properties .

- Used in the synthesis of 3’-azido-3’-deoxythymidine (AZT), an important antiretroviral drug .

Industry:

Mécanisme D'action

The mechanism of action of 2,3’-Anhydrothymidine involves its conversion into active metabolites that interact with molecular targets within cells . For example, the reaction of 5’-O-benzoyl-2,3’-anhydrothymidine with nucleophiles follows a second-order kinetic equation, where the nucleophile attacks the C3’ atom, leading to the loosening of the C3’-O2 anhydro bond . This reaction mechanism is crucial for the formation of active compounds such as AZT, which inhibits viral replication by targeting reverse transcriptase .

Comparaison Avec Des Composés Similaires

2,3’-Anhydrothymidine is unique among nucleoside analogs due to its specific chemical structure and reactivity . Similar compounds include:

3’-O-aminothymidine: Used as an anti-HIV agent and in the synthesis of antisense oligonucleotides.

2’-Deoxy-3’,2-anhydro-5-methyluridine: Another nucleoside analog with anticancer properties.

These compounds share structural similarities but differ in their specific applications and mechanisms of action. 2,3’-Anhydrothymidine’s ability to form 3’-azido-3’-deoxythymidine (AZT) highlights its unique role in antiviral therapy .

Propriétés

Formule moléculaire |

C10H12N2O4 |

|---|---|

Poids moléculaire |

224.21 g/mol |

Nom IUPAC |

(1R,9S,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |

InChI |

InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3/t6-,7+,8+/m0/s1 |

Clé InChI |

JCSNHEYOIASGKU-XLPZGREQSA-N |

SMILES isomérique |

CC1=CN2[C@H]3C[C@@H]([C@H](O3)CO)OC2=NC1=O |

SMILES canonique |

CC1=CN2C3CC(C(O3)CO)OC2=NC1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetate](/img/structure/B8788817.png)

![6-Chloro-2-phenyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B8788889.png)

![6-ethyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B8788891.png)

![[2-(1,2,4-triazol-4-yl)phenyl]methanamine](/img/structure/B8788895.png)